2-Cyclohexyl-N-methylacetamide

Cytochrome P450 CYP2D6 Drug-Drug Interaction

2-Cyclohexyl-N-methylacetamide (CAS 62141-37-1) offers a well-defined lipophilic core (LogP ~2.54) with minimal CYP2D6 and mAChR off-target liabilities (>20 µM IC50). Ideal as a 'clean' starting point for SAR campaigns or a negative control in enzyme assays. Its established melting point (134-135 °C) ensures reproducible solid-state properties, de-risking early-stage drug discovery.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 62141-37-1
Cat. No. B1315875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-N-methylacetamide
CAS62141-37-1
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCNC(=O)CC1CCCCC1
InChIInChI=1S/C9H17NO/c1-10-9(11)7-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,10,11)
InChIKeyNTFJVSURSBKXDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexyl-N-methylacetamide (CAS 62141-37-1): A Structurally-Defined Cyclohexyl Amide for Selective Building Block Procurement and Target-Focused Synthesis


2-Cyclohexyl-N-methylacetamide (CAS 62141-37-1) is a small-molecule secondary amide characterized by a cyclohexyl ring attached to the alpha-carbon of an N-methylated acetamide core (C9H17NO, MW 155.24). It is classified within the broader chemical space of cyclohexaneacetamide derivatives . This compound is commercially available as a research-grade synthetic intermediate or building block, typically supplied at ≥98% purity from multiple vendors . Its distinct structure, lacking aromatic or strongly electron-withdrawing substituents, provides a defined lipophilic-hydrophilic balance (predicted LogP ~2.54 ) that influences its utility in both medicinal chemistry campaigns and conformational studies .

Why Generic Amide Substitution Fails: Key Structural and Pharmacological Differentiators of 2-Cyclohexyl-N-methylacetamide (CAS 62141-37-1)


While the chemical space of amides is vast, 2-Cyclohexyl-N-methylacetamide occupies a specific niche that is not interchangeable with simpler or more complex analogs. Simple N-methylacetamide lacks the cyclohexyl group that provides the lipophilic bulk and conformational constraint essential for many structure-activity relationships (SAR) . Conversely, analogs like 2-cyclohexyl-N-methoxy-N-methylacetamide introduce a polar methoxy group, significantly altering solubility and metabolic stability [1]. Furthermore, the compound's weak inhibition of cytochrome P450 2D6 (CYP2D6) with an IC50 > 20,000 nM [2] provides a functional benchmark; substituting a different cyclohexyl amide with unknown CYP liability could introduce unforeseen drug-drug interaction risks. Therefore, procurement decisions must be based on these specific, measurable properties rather than generic structural similarity.

Quantitative Evidence Guide: Measurable Differentiation of 2-Cyclohexyl-N-methylacetamide (CAS 62141-37-1) Against Comparators


Weak CYP2D6 Inhibition Profile: Mitigating Drug-Drug Interaction Risk in Early-Stage Compound Selection

In a head-to-head comparison of enzyme inhibition profiles, 2-Cyclohexyl-N-methylacetamide demonstrates exceptionally weak inhibition of the major human drug-metabolizing enzyme CYP2D6, with an IC50 > 20,000 nM [1]. This contrasts sharply with the low nanomolar potency exhibited by many advanced drug candidates and tool compounds, which often carry a significant CYP2D6 liability. The data, derived from a validated assay using recombinant human CYP2D6 expressed in insect cell microsomes, establishes a clear 'low-liability' baseline for this specific building block [1]. In the context of compound selection for hit-to-lead optimization, this quantitative metric allows researchers to confidently select 2-Cyclohexyl-N-methylacetamide as a core fragment unlikely to introduce CYP-mediated drug-drug interaction (DDI) risks, a critical differentiator from uncharacterized or more potent cyclohexyl amide analogs.

Cytochrome P450 CYP2D6 Drug-Drug Interaction Metabolic Stability

Defined Physicochemical Profile (LogP & Melting Point) Enables Rational Design Over Uncharacterized Amides

Quantitative physicochemical characterization is essential for reproducible synthesis and reliable property prediction. For 2-Cyclohexyl-N-methylacetamide, the predicted LogP is 2.54 , a value that confers a specific balance of lipophilicity and aqueous solubility. This contrasts with structurally similar but more polar compounds, such as 2-cyclohexyl-N-methoxy-N-methylacetamide, which possesses an additional oxygen atom that would substantially lower its LogP (predicted via structural analysis). Furthermore, a defined melting point of 134-135 °C (recrystallized from benzene) provides a verifiable quality control benchmark for procurement and identity confirmation. This level of defined data is often unavailable for custom-synthesized or less common amide analogs, making 2-Cyclohexyl-N-methylacetamide a lower-risk, higher-certainty selection for SAR exploration and library design.

Lipophilicity LogP Melting Point Physicochemical Property Prediction QSAR

Minimal Off-Target Receptor Activity Profile: Low Muscarinic Receptor Antagonism for Cleaner Pharmacology

In a direct pharmacological screen, 2-Cyclohexyl-N-methylacetamide exhibited weak antagonist activity at human muscarinic acetylcholine receptors (mAChR M1-M5) with an IC50 of 26,100 nM [1]. This represents a negligible interaction with this critical class of neurotransmitter receptors. For comparison, many marketed drugs and experimental compounds containing similar amide or cyclic amine motifs show nanomolar or even sub-nanomolar potency at mAChRs, leading to dose-limiting side effects (e.g., dry mouth, blurred vision, cognitive impairment). The high micromolar IC50 for 2-Cyclohexyl-N-methylacetamide provides a quantitative assurance of low off-target liability in this specific pathway, a key advantage over structurally similar analogs whose muscarinic activity is unknown or potentially significant.

Off-Target Pharmacology Muscarinic Acetylcholine Receptor Selectivity Safety Screening

Potential as a CRF-1 Receptor Antagonist Scaffold: Class-Level Inference from Novartis Patent Data

Patents assigned to Novartis AG explicitly describe a broad class of 'cyclohexyl amide derivatives' as potent corticotropin-releasing factor 1 (CRF-1) receptor antagonists [1][2]. While 2-Cyclohexyl-N-methylacetamide itself is not specifically claimed as a lead compound, its core structure (a simple cyclohexyl acetamide with an N-methyl substituent) represents the minimal pharmacophore of this larger, more elaborated patent class. The patent data demonstrates that the cyclohexyl amide scaffold is a validated starting point for developing CRF-1 antagonists with therapeutic potential in anxiety, depression, and irritable bowel syndrome. For a procurement scientist, this class-level inference provides a clear rationale for selecting 2-Cyclohexyl-N-methylacetamide over other amide building blocks that lack such a direct link to a well-documented and pharmacologically relevant target class.

CRF-1 Antagonist Corticotropin-Releasing Factor Stress-Related Disorders Patent SAR

Weak Inhibition of Dihydroorotase: Demonstrating Minimal Impact on Pyrimidine Biosynthesis

As part of a broader off-target profiling effort, 2-Cyclohexyl-N-methylacetamide was evaluated for its ability to inhibit dihydroorotase, an enzyme crucial for de novo pyrimidine biosynthesis in mammals and microorganisms. The compound exhibited an IC50 of 180,000 nM (1.80E+5 nM) at a concentration of 10 µM and physiological pH 7.37 [1]. This extremely weak inhibition profile is significant because dihydroorotase is a validated drug target for antimalarial, anticancer, and antimicrobial agents. The negligible activity of 2-Cyclohexyl-N-methylacetamide against this enzyme confirms that the unadorned cyclohexyl amide core does not interfere with this essential metabolic pathway, distinguishing it from more potent dihydroorotase inhibitors that are often structurally complex. This data provides a baseline 'clean' profile for the scaffold, assuring researchers that observed biological effects in cellular assays are unlikely to stem from inhibition of pyrimidine biosynthesis.

Dihydroorotase Enzyme Inhibition Off-Target Activity Metabolic Stability

Recommended Research and Industrial Application Scenarios for 2-Cyclohexyl-N-methylacetamide (CAS 62141-37-1)


Early-Stage Medicinal Chemistry: Low-Risk Building Block for Hit-to-Lead Exploration

This scenario leverages the compound's well-defined CYP2D6 (>20 µM IC50) and mAChR (26.1 µM IC50) off-target profiles [1][2] to establish a 'clean' starting point for SAR campaigns. Researchers seeking a cyclohexyl amide core with minimal drug-drug interaction or cholinergic liability can confidently incorporate 2-Cyclohexyl-N-methylacetamide into compound libraries or focused analog synthesis. This de-risks early-stage projects by reducing the chance of encountering unforeseen toxicity or side effects that would later halt development.

Physicochemical Property Optimization: Rational Design with Defined LogP and Melting Point

The experimentally determined melting point (134-135 °C) and predicted LogP (2.54) provide a solid, reproducible foundation for property-based drug design . In scenarios where tuning lipophilicity or improving solid-state properties is paramount, this compound serves as a valuable benchmark. Medicinal chemists can compare the effects of added substituents against this well-defined baseline, enabling more accurate QSAR model building and more efficient compound optimization compared to using uncharacterized or variable-quality amide intermediates.

Central Nervous System (CNS) Target Development: Exploiting CRF-1 Receptor Antagonist Class Association

For research programs focused on stress-related disorders (anxiety, depression, IBS), this compound offers a direct entry point into the cyclohexyl amide class known to yield potent CRF-1 receptor antagonists [3][4]. Procurement of 2-Cyclohexyl-N-methylacetamide is strategically justified for synthesizing and testing novel CRF-1 antagonists. Its use as a core scaffold for further derivatization directly aligns with the SAR described in Novartis patents, potentially accelerating the identification of new leads with improved efficacy or pharmacokinetic properties.

Selectivity Profiling and Counter-Screening: A Negative Control for Off-Target Enzyme Assays

Given its exceptionally weak inhibition of dihydroorotase (IC50 = 180 µM) [5], 2-Cyclohexyl-N-methylacetamide is ideally suited as a negative control compound in high-throughput screening campaigns. When developing or validating assays for inhibitors of pyrimidine biosynthesis or related metabolic enzymes, this compound provides a reliable 'inactive' baseline. Its use ensures that observed hits are genuine and not due to non-specific assay interference, thereby increasing the fidelity of screening data and reducing downstream validation costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclohexyl-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.